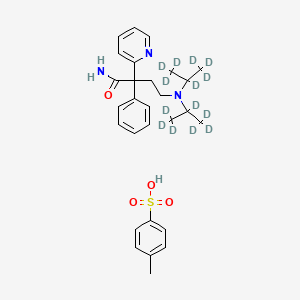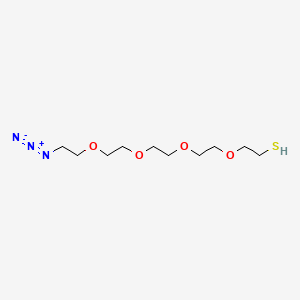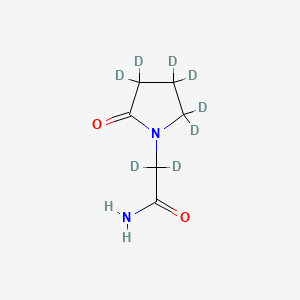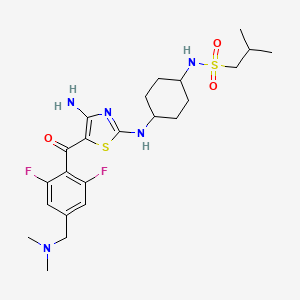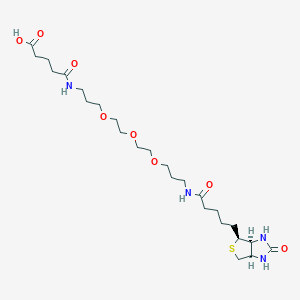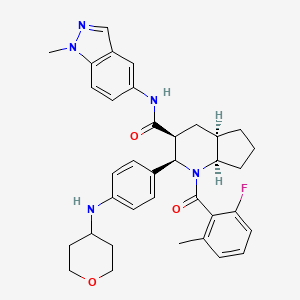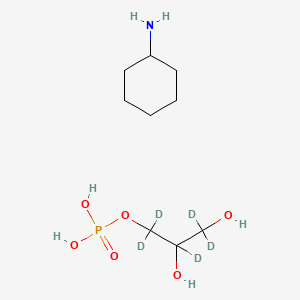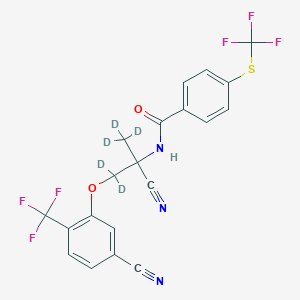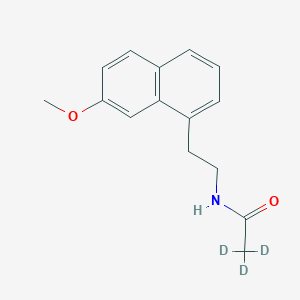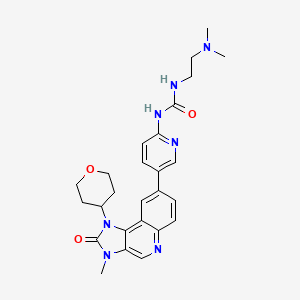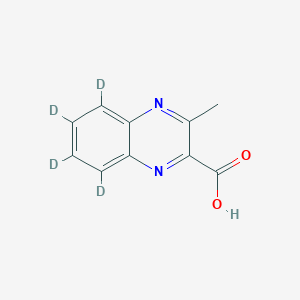
3-Methylquinoxaline-2-carboxylic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-quinoxalinecarboxylic acid-d4 is a deuterated derivative of 3-Methyl-2-quinoxalinecarboxylic acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d4) makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinecarboxylic acid-d4 typically involves the deuteration of 3-Methyl-2-quinoxalinecarboxylic acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 3-Methyl-2-quinoxalinecarboxylic acid-d4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced technologies to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted quinoxalinecarboxylic acids.
Scientific Research Applications
3-Methyl-2-quinoxalinecarboxylic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its potential effects on cellular processes and as a tool in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industry: Utilized in the production of specialized chemicals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2-quinoxalinecarboxylic acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its behavior in biological systems, potentially altering its metabolic stability and interactions with enzymes. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-quinoxalinecarboxylic acid: The non-deuterated form of the compound.
2-Quinoxalinecarboxylic acid: A related compound with a different substitution pattern.
Quinoxaline: The parent compound without the carboxylic acid group.
Uniqueness
3-Methyl-2-quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This labeling allows for more precise measurements and analysis, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D |
InChI Key |
BJPNADFNSANIPF-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)O)C)[2H])[2H] |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
